1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
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Overview
Description
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylmethyl group, dimethyl substitutions on the pyridine ring, and a piperazine moiety with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves multiple steps:
Formation of the pyridine core: The pyridine ring is typically synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyridine ring using cyclopropylmethyl halides under basic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a piperazine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, thereby modulating signal transduction pathways.
Ion Channel Blockade: Blocking ion channels and affecting cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one: The parent compound.
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(ethylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one: A similar compound with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one: A similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group, dimethyl substitutions, and the methylsulfonyl-piperazine moiety contribute to its distinct chemical and biological properties.
Biological Activity
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of pharmacological properties and mechanisms of action. This article reviews the available data on its biological effects, including its interactions with various biological targets, pharmacokinetics, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C17H25N3O4S
- CAS Number : 1676054-78-6
The structure includes a cyclopropylmethyl moiety and a piperazine ring substituted with a methylsulfonyl group, which may influence its biological activity.
Interaction with Receptors
Research indicates that this compound may act as a modulator of certain G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes and are common targets for drug development. The specific interactions with receptors such as mGluR2 have been noted, suggesting a role in modulating neurotransmitter release and neuronal excitability .
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown IC50 values indicating moderate to potent inhibition of these enzymes, which are crucial in the regulation of neurotransmitters in the central nervous system. The inhibition profile may position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's .
Antinociceptive Activity
The compound has been evaluated for its analgesic properties. In various animal models, it demonstrated significant pain-relieving effects compared to standard analgesics like acetylsalicylic acid. The mechanism behind this activity may involve modulation of pain pathways through its action on central nervous system receptors .
Neuroprotective Effects
In addition to analgesic properties, there is evidence suggesting neuroprotective effects. Compounds structurally similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, common pathways involved in neurodegeneration .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Study | Findings | Notes |
---|---|---|
Study A | Demonstrated significant inhibition of AChE with an IC50 of 157.31 µM | Comparable to known inhibitors |
Study B | Showed antinociceptive effects superior to acetylsalicylic acid | Tested in murine models |
Study C | Indicated neuroprotective effects against oxidative stress | Suggests potential in neurodegenerative disorders |
These findings highlight the compound's potential utility in pharmacotherapy.
Properties
Molecular Formula |
C17H25N3O4S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4,6-dimethyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C17H25N3O4S/c1-12-10-13(2)20(11-14-4-5-14)17(22)15(12)16(21)18-6-8-19(9-7-18)25(3,23)24/h10,14H,4-9,11H2,1-3H3 |
InChI Key |
QLWZMFIHRAXMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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